molecular formula C13H17ClN2O B1479055 3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one CAS No. 2098104-72-2

3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B1479055
CAS RN: 2098104-72-2
M. Wt: 252.74 g/mol
InChI Key: WKIKHHKCUDCWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known as 3-chloropiperidin-1-yl-2-(3-pyridyl)propan-1-one, is an organic compound with a molecular formula of C10H13ClNO. It is a member of the piperidine family of compounds and is a derivative of piperidine. 3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one is a white solid at room temperature and has a melting point of approximately 122°C.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Glycine Transporter 1 Inhibitor : A potent and orally available glycine transporter 1 (GlyT1) inhibitor was identified, showcasing the chemical's role in modifying central nervous system properties. This research emphasizes the compound's potential in CNS drug development (Yamamoto et al., 2016).

  • Crystal Structure Evaluation : Studies such as the one on Rupatadine have involved detailed crystal structure analysis, contributing to our understanding of molecular configurations and interactions, which is vital for drug design and development (Kaur et al., 2013).

Biological Activity and Chemical Synthesis

  • Development of Novel Compounds : Research into the synthesis of novel compounds like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrates the exploration of new therapeutic agents, highlighting the compound's contribution to medicinal chemistry (Li et al., 2015).

  • Antimicrobial and Antimalarial Agents : The chemical has been involved in synthesizing derivatives with significant antibacterial and antimalarial activities, offering insights into its potential for developing new treatments for infectious diseases (Mendoza et al., 2011).

Chemical Properties and Synthesis Methods

  • Innovative Synthesis Techniques : Research on synthesizing related compounds, like 3-(pyrrolidin-1-yl)piperidine, showcases advancements in chemical synthesis methods, which are crucial for producing complex molecules efficiently (Smaliy et al., 2011).

  • Complexation and Adduct Formation : Studies on complexation with metals, such as cadmium, and the formation of adducts with other compounds, reflect the versatile chemical applications of the compound in creating new materials with potential industrial and pharmaceutical uses (Hakimi et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard information for “3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one” is not available in the sources .

properties

IUPAC Name

3-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIKHHKCUDCWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.